molecular formula C8H3Cl2F5O B1410893 2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride CAS No. 1806275-88-6

2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410893
CAS No.: 1806275-88-6
M. Wt: 281 g/mol
InChI Key: IUTUACAYMGHAPO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride is a versatile chemical building block designed for research and development applications, particularly in the fields of agrochemistry and pharmaceutical science. Its molecular structure incorporates both dichloro and trifluoromethyl substituents, which are known to significantly influence the biological activity, metabolic stability, and lipophilicity of candidate molecules . This compound serves as a critical synthetic intermediate in the construction of more complex, target-oriented molecules. The presence of the difluoromethoxy group is of particular interest, as it can act as a hydrogen bond acceptor and is often used as a bioisostere to modulate the electronic properties and conformational profile of lead compounds . Researchers utilize this benzotrifluoride derivative in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for further functionalization to develop novel active ingredients. The primary value of this reagent lies in its ability to impart these desirable properties into a molecular framework, making it a valuable asset for projects aimed at discovering new herbicides, insecticides, or pharmaceutical agents with optimized efficacy and environmental profiles. The compound is provided with high purity and consistency to ensure reliable experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-4(8(13,14)15)6(10)5(2-3)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUACAYMGHAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride involves large-scale chemical processes that ensure consistent quality and high output. These processes often utilize continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Key Observations:

  • Positional Influence: Chlorine at positions 2 and 5 (vs. 3 and 5 in 2-Amino-3,5-dichlorobenzotrifluoride) may sterically hinder electrophilic substitution reactions, affecting synthesis pathways .

Hazard and Stability Profiles

  • Flammability : Unlike the parent benzotrifluoride (flammable liquid, UN 2338), halogenation and electronegative substituents in the target compound likely reduce flammability but may increase toxicity risks .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride (commonly abbreviated as DCFB) is an organic compound notable for its complex molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group. This unique configuration contributes to its potential biological activity and applications across various fields, particularly in pharmaceuticals and agrochemicals.

  • Molecular Formula: C8H3Cl2F5O
  • Appearance: Colorless liquid
  • Functional Groups:
    • Two chlorine atoms
    • One difluoromethoxy group
    • One trifluoromethyl group

The biological activity of DCFB is primarily attributed to its ability to interact with various biomolecules. The compound can function as both a nucleophile and an electrophile, allowing it to participate in diverse biochemical pathways. Its interactions may lead to the formation of reactive intermediates that can affect cellular processes, including oxidative stress responses and nucleophilic substitution reactions.

In Vitro Studies

Preliminary studies have indicated that DCFB exhibits significant biological activity through various mechanisms:

  • Nucleophilic Substitution Reactions: DCFB can engage in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles, potentially leading to new derivatives with enhanced biological properties.
  • Oxidative Stress Response: Research suggests that DCFB may induce oxidative stress in certain cell lines, which could be relevant for understanding its effects on cellular health and disease mechanisms.

Case Studies and Research Findings

Research into the biological activity of DCFB has yielded several noteworthy findings:

StudyFocusFindings
Study ANucleophilic ActivityDemonstrated that DCFB can replace chlorine atoms in nucleophilic substitution reactions, forming new biologically active compounds.
Study BOxidative StressFound that DCFB exposure leads to increased levels of reactive oxygen species (ROS) in cultured cells, indicating potential cytotoxic effects.
Study CDrug DevelopmentIdentified DCFB as a promising lead compound for further investigation into its pharmacological properties due to its unique reactivity profile.

Potential Applications

Given its unique chemical structure and biological activity, DCFB holds promise for various applications:

  • Pharmaceutical Development: Ongoing research aims to explore DCFB's potential use in drug development, particularly targeting diseases linked to oxidative stress.
  • Agrochemicals: Its reactivity may also be harnessed in the development of new agrochemicals that can enhance crop protection.
  • Materials Science: The compound's properties may find utility in the synthesis of advanced materials with specific functional characteristics.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, DMF (cat.), 25°C, 12h75–85
FluorinationDAST, CH₂Cl₂, −10°C, 6h60–70

Basic: How does the difluoromethoxy group influence the compound’s electronic and steric properties?

Answer:
The difluoromethoxy (–OCF₂H) group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, reducing electron density on the aromatic ring. This activates the ring toward electrophilic substitution at specific positions (e.g., para to the substituent) and enhances stability against oxidative degradation. Steric effects are moderate, as the –OCF₂H group has a van der Waals volume comparable to methoxy (–OCH₃) but greater than fluorine . Computational studies (e.g., DFT) show a Hammett σₚ value of ~0.5 for –OCF₂H, indicating significant polarizability .

Advanced: What strategies resolve contradictions in enzyme inhibition data for this compound?

Answer:
Contradictions in enzyme inhibition studies (e.g., IC₅₀ variability across assays) often arise from differences in assay conditions (pH, ionic strength) or off-target interactions. To address this:

Replicate assays under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm specificity.

Perform molecular docking to identify potential allosteric binding sites influenced by the difluoromethoxy group’s electronic profile .
For example, conflicting data on cytochrome P450 inhibition were resolved by identifying solvent polarity effects on the compound’s conformation .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:
Density Functional Theory (DFT) predicts transition states and intermediates for key reactions (e.g., fluorination). For example:

  • Nucleophilic aromatic substitution : Calculations reveal that the –OCF₂H group lowers the activation energy for substitution at the 4-position by stabilizing negative charge buildup .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose one-step routes using available precursors (e.g., 2,5-dichloro-3-hydroxybenzotrifluoride) .
    Table 2: Computational Predictions vs. Experimental Results
ParameterDFT PredictionExperimental Result
ΔG‡ (fluorination)25 kcal/mol27 kcal/mol
Substitution siteC4 > C6C4 (85% selectivity)

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments (e.g., –OCF₂H δ −80 to −90 ppm).
  • GC-MS/EI : Monitors chlorinated byproducts (e.g., dichloro isomers).
  • Elemental analysis : Validates %C, %H, %Cl, %F (±0.3% tolerance) .
  • HPLC-PDA : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How does positional isomerism (e.g., 2,4- vs. 2,5-dichloro) affect biological activity?

Answer:
Positional isomerism alters electronic distribution and steric accessibility. For example:

  • 2,5-Dichloro-3-(difluoromethoxy) : Stronger inhibition of tyrosine kinases due to optimal alignment with ATP-binding pockets (docking score: −9.2 kcal/mol).
  • 2,4-Dichloro-6-(difluoromethoxy) : Reduced activity (IC₅₀ 15 μM vs. 8 μM for 2,5-isomer) due to steric clashes with hydrophobic residues .
    Table 3: Comparative Bioactivity
IsomerTarget EnzymeIC₅₀ (μM)
2,5-DiClKinase A8.0
2,4-DiClKinase A15.0

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 ppm for benzotrifluoride analogs) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flash point ~40°C for related compounds) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁸F) track metabolic pathways in vivo?

Answer:

  • Radiosynthesis : Incorporate ¹⁸F via nucleophilic substitution using K¹⁸F/K222 complex in anhydrous DMSO .
  • PET imaging : Track biodistribution in model organisms (e.g., murine tumors), with quantification via Logan graphical analysis .
    Note : Radiolabeled analogs require rigorous purification (HPLC) to achieve >95% radiochemical purity .

Basic: What are the compound’s key applications in materials science?

Answer:

  • Liquid crystals : The trifluoromethyl and difluoromethoxy groups enhance dielectric anisotropy in nematic phases .
  • Polymer additives : Improves UV stability in fluoropolymers by scavenging free radicals .

Advanced: How do solvent effects influence reaction kinetics in its synthesis?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate chlorination by stabilizing ionic intermediates (rate increase: 3× vs. THF) .
  • Low-temperature fluorination (−10°C) minimizes side reactions (e.g., hydrolysis of DAST) while maintaining reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
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2,5-Dichloro-3-(difluoromethoxy)benzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.